Aminomethanesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209983. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

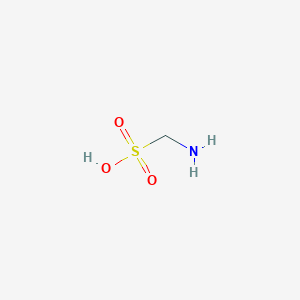

Structure

3D Structure

Properties

IUPAC Name |

aminomethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO3S/c2-1-6(3,4)5/h1-2H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBESRABRARNZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065670 | |

| Record name | Methanesulfonic acid, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Aminomethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13881-91-9, 6939-85-1 | |

| Record name | Aminomethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13881-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium aminomethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013881919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomethanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminomethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium aminomethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLA224Z482 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aminomethanesulfonic Acid from Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethanesulfonic acid, a structurally simple yet functionally significant molecule, holds a key position in various chemical and pharmaceutical applications. Its synthesis from readily available precursors like formaldehyde makes it an attractive target for researchers. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound from formaldehyde. It details established experimental protocols, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanism. The guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to successfully synthesize and characterize this versatile compound.

Introduction

This compound (H₂NCH₂SO₃H) is the simplest amino sulfonic acid, featuring both an amino group and a sulfonic acid group attached to the same methylene bridge. This unique structure imparts zwitterionic characteristics and makes it a valuable building block in organic synthesis, a useful buffer in biochemical applications, and a precursor for various pharmaceutical compounds. The synthesis of this compound from formaldehyde is a well-established process, offering several routes that are both efficient and scalable. This document will explore the primary synthetic pathways, focusing on the reaction of formaldehyde, an ammonia source, and a sulfur-containing reagent.

Core Synthetic Methodologies

The primary approach to synthesizing this compound from formaldehyde involves a one-pot reaction with an ammonia source and sulfur dioxide. Variations of this method utilize different sources of ammonia, including ammonium hydroxide, ammonium halides, or hexamethylenetetramine.[1]

Synthesis from Formaldehyde, Ammonium Halide, and Sulfur Dioxide

This method involves the reaction of formaldehyde and an ammonium halide, such as ammonium chloride, with sulfur dioxide in an aqueous solution.[1]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol based on established literature is provided below:

-

Reaction Setup: A reaction vessel equipped with a stirrer, a thermometer, a heating mantle, and a gas inlet tube is charged with an aqueous solution of formaldehyde (e.g., 36% solution) and ammonium chloride.

-

Initial Heating: The mixture is stirred and heated to approximately 40°C.

-

Sulfur Dioxide Introduction: Once the initial temperature is reached, a stream of sulfur dioxide gas is introduced into the reaction mixture through the gas inlet tube.

-

Temperature Control: The heating is continued to raise the temperature of the reaction mixture to around 78-80°C. This temperature is maintained for the duration of the sulfur dioxide addition.[1]

-

Reaction Completion and Cooling: After the introduction of sulfur dioxide is complete (typically after about 20 minutes at temperature), the heating source is removed, and the mixture is allowed to cool to room temperature (15-20°C).[1]

-

Crystallization: Upon cooling, this compound crystallizes from the aqueous solution as a white solid.[1]

-

Isolation and Purification: The crystalline product is isolated by filtration. The primary impurity in this method is hydrochloric acid, which can be removed by recrystallization from water or by washing the crystals with water.[1]

Synthesis from Formaldehyde, Ammonium Hydroxide, and Sulfur Dioxide

This variation utilizes aqueous ammonia (ammonium hydroxide) as the nitrogen source.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A cooled reaction vessel with vigorous agitation is charged with an aqueous solution of ammonium hydroxide (e.g., 28.4%).

-

Formaldehyde Addition: An aqueous solution of formaldehyde (e.g., 36%) is added slowly while maintaining a low temperature (below 65°C) with external cooling.[1]

-

Sulfur Dioxide Introduction: After the formaldehyde addition, the mixture is further cooled (e.g., to 15°C), and a stream of sulfur dioxide is introduced. The temperature is maintained at around 20°C for several hours.[1]

-

Controlled Precipitation: The external cooling is then removed, allowing the reaction temperature to rise. The product begins to precipitate at a temperature between 30°C and 40°C. The temperature is then maintained between 50°C and 60°C for an additional period to ensure complete precipitation.[1]

-

Isolation: The resulting white crystalline this compound is isolated by filtration.

Synthesis from Hexamethylenetetramine and Sulfur Dioxide

Hexamethylenetetramine, a condensation product of formaldehyde and ammonia, can also serve as a starting material.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: An aqueous solution of hexamethylenetetramine is prepared in a suitable reaction vessel.

-

Sulfur Dioxide Introduction: Sulfur dioxide gas is passed through the solution.

-

Product Formation: this compound is formed and can be crystallized from the aqueous solution.[1] It has been noted that the yield from this method may be lower than when an ammonium halide is also present.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Starting Materials | Molar Ratio (Ammonia Source:Formaldehyde) | Reaction Temperature (°C) | Reported Yield | Reference |

| Ammonium Chloride, Formaldehyde, Sulfur Dioxide | ~1:2 | ~80 | High | [1] |

| Ammonium Hydroxide, Formaldehyde, Sulfur Dioxide | ~1:1 | 15-60 | 867 parts by weight (from 20 moles of reactants) | [1] |

| Hexamethylenetetramine, Sulfur Dioxide | - | Ambient to elevated | Lower than with ammonium halide | [1] |

| N-propylamine, Formaldehyde, Sodium Bisulfite | - | ≤10 | ~100% (for N-propyl derivative) |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | CH₅NO₃S | [2] |

| Molecular Weight | 111.12 g/mol | [2] |

| Melting Point | 184 °C (decomposes) | |

| Appearance | White crystalline solid | [1] |

| ¹H NMR (DMSO-d₆) | Data not explicitly found in a structured format in the search results | |

| IR (cm⁻¹) | 3172 (N-H), 1240, 1183 (S=O), 1085, 1053, 1029 (S-O) | |

| Mass Spectrum (m/z) | 111 (M+), 64 (SO₂⁺), 48 (SO⁺) | [3] |

Reaction Mechanism and Experimental Workflow

Proposed Reaction Mechanism

The synthesis of this compound from formaldehyde, an ammonia source, and sulfur dioxide likely proceeds through a multi-step mechanism. While not definitively established in the provided search results, a plausible pathway involves the initial formation of key intermediates.

-

Formation of Hydroxymethanesulfonic Acid: In an aqueous solution containing sulfur dioxide, sulfurous acid (H₂SO₃) is formed, which exists in equilibrium with bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions. Formaldehyde, being electrophilic, readily reacts with the nucleophilic bisulfite ion to form hydroxymethanesulfonic acid (also known as the formaldehyde-bisulfite adduct).

-

Formation of Aminomethanol: Ammonia or an amine source reacts with formaldehyde to form an unstable aminomethanol intermediate.

-

Nucleophilic Substitution: The hydroxyl group of hydroxymethanesulfonic acid is then likely displaced by the amino group of aminomethanol in a nucleophilic substitution reaction to yield the final product, this compound.

The overall process can be considered a variation of the Mannich reaction, where an amine, a non-enolizable aldehyde (formaldehyde), and a nucleophile (bisulfite) react to form an aminoalkylated product.

Caption: Proposed reaction mechanism for the synthesis of this compound.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Aminomethanesulfonic Acid (CAS 13881-91-9): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of a Glycine Receptor Agonist with Hepatoprotective Properties

Abstract

Aminomethanesulfonic acid (AMSA), a structurally simple sulfur-containing amino acid analog, has emerged as a molecule of significant interest in the fields of neuropharmacology and drug development. As a potent agonist of the pentameric glycine receptor, it provides a valuable tool for dissecting the mechanisms of ligand-gated ion channel function. Furthermore, evidence suggests its potential as a hepatoprotective agent, capable of mitigating inflammatory responses in the liver. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and an in-depth analysis of its biological activities. Particular focus is placed on its mechanism of action at the glycine receptor and its putative role in modulating tumor necrosis factor-alpha (TNF-α) signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound and its derivatives.

Chemical and Physical Properties

This compound, also known by its synonyms aminomethylsulfonic acid and AMSA, is a white, crystalline powder. It is characterized by the presence of both an amino group and a sulfonic acid group attached to a single carbon atom, contributing to its zwitterionic nature at physiological pH. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13881-91-9 | |

| Molecular Formula | CH₅NO₃S | |

| Molecular Weight | 111.12 g/mol | |

| Appearance | White/Fine Crystalline Powder | |

| Melting Point | 184 °C (decomposes) | |

| Water Solubility | 17 g/L at 17 °C | |

| pKa | 5.57 (at 25 °C) | |

| InChI Key | OBESRABRARNZJB-UHFFFAOYSA-N | |

| SMILES | C(N)S(=O)(=O)O |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the reaction of formaldehyde with a source of bisulfite and ammonia.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles described in the literature, providing a straightforward method for laboratory-scale synthesis.

Materials:

-

Formaldehyde solution (37% w/w in water)

-

Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)

-

Ammonium hydroxide solution (28-30% NH₃ in water)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

Procedure:

-

Formation of the Hydroxymethanesulfonate Intermediate: In a well-ventilated fume hood, dissolve sodium bisulfite in deionized water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.

-

Slowly add the formaldehyde solution dropwise to the stirred bisulfite solution while maintaining the temperature below 10 °C. Stir the reaction mixture for an additional 30 minutes in the ice bath to ensure complete formation of the sodium hydroxymethanesulfonate adduct.

-

Amination Reaction: To the cold solution of sodium hydroxymethanesulfonate, slowly add ammonium hydroxide solution. The reaction is exothermic, so the addition rate should be controlled to keep the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 2-3 hours.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH reaches approximately 1-2. This will protonate the amino group and precipitate the this compound.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and inorganic salts.

-

Dry the product under vacuum to obtain pure this compound.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis to confirm its identity and purity.

Figure 1: Synthesis Workflow for this compound

Caption: A schematic overview of the laboratory synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an agonist at the pentameric glycine receptor and as a potential anti-inflammatory and hepatoprotective agent through the modulation of TNF-α production.

Glycine Receptor Agonism

This compound is a potent and efficacious agonist of the glycine receptor (GlyR), a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. Its activity has been well-characterized, particularly on the zebrafish α1 glycine receptor.

Mechanism of Action:

Upon binding to the glycine receptor, this compound induces a conformational change in the receptor, leading to the opening of its intrinsic chloride ion channel. The influx of chloride ions hyperpolarizes the postsynaptic membrane, resulting in an inhibitory postsynaptic potential and a reduction in neuronal excitability.

Studies using single-particle cryo-electron microscopy have shown that the agonist-binding pocket of the glycine receptor, when bound to this compound, is as compact as when it is bound to the endogenous full agonist, glycine. This compact conformation is associated with a high channel open probability. In contrast, weaker partial agonists induce a less compact conformation of the binding pocket.

Quantitative Data:

The efficacy of this compound as a glycine receptor agonist has been quantified in electrophysiological studies. Key parameters are summarized in Table 2. It is important to note that AMSA is unstable at physiological pH and these studies were conducted at a pH of 5.

Table 2: Glycine Receptor Agonist Activity of this compound and Other Ligands (at pH 5)

| Agonist | Maximum Single-Channel Open Probability (P_open) | EC₅₀ (mM) |

| Glycine | 0.96 | 0.98 |

| This compound | 0.85 | 8.7 |

| β-Alanine | 0.54 | 4.5 |

| Taurine | 0.12 | 7.9 |

Figure 2: Glycine Receptor Activation Signaling Pathway

Caption: The signaling cascade initiated by the binding of this compound to the glycine receptor.

Hepatoprotective Effects and Inhibition of TNF-α

This compound has been reported to inhibit the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine TNF-α in isolated rat Kupffer cells and to exert hepatoprotective effects. While the precise signaling pathway for this compound has not been fully elucidated, studies on the structurally similar compound, taurine, provide a plausible mechanism. Taurine has been shown to attenuate liver injury by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB and subsequent production of TNF-α.

Putative Mechanism of Action:

It is hypothesized that this compound may act in a similar manner to taurine. In the context of liver injury, bacterial endotoxins such as LPS bind to TLR4 on the surface of Kupffer cells (resident liver macrophages). This binding initiates an intracellular signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α. This compound may interfere with this pathway, potentially by inhibiting the activation of NF-κB, thereby reducing the production of TNF-α and mitigating the inflammatory response and subsequent liver damage.

Experimental Protocol: Measurement of LPS-Induced TNF-α Production in Kupffer Cells

This protocol provides a general framework for assessing the inhibitory effect of this compound on TNF-α production in primary Kupffer cells.

Materials:

-

Primary rat Kupffer cells

-

Cell culture medium (e.g., RPMI-1640)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for rat TNF-α

Procedure:

-

Cell Culture: Isolate and culture primary rat Kupffer cells according to standard protocols.

-

Treatment: Pre-incubate the Kupffer cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Add LPS to the cell culture medium to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).

-

Incubation: Incubate the cells for a period sufficient for TNF-α production and secretion (e.g., 4-8 hours).

-

Sample Collection: Collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a rat TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the levels of TNF-α in the supernatants from cells treated with LPS and this compound to those from cells treated with LPS alone to determine the inhibitory effect of this compound.

Figure 3: Hypothesized TNF-α Inhibition Pathway by this compound

Caption: A proposed signaling pathway for the inhibition of LPS-induced TNF-α production by this compound in Kupffer cells.

Applications in Drug Development

The dual activity of this compound as a glycine receptor agonist and a potential anti-inflammatory agent makes it an attractive scaffold for drug discovery and development.

-

Neurological Disorders: As a glycine receptor agonist, AMSA and its derivatives could be explored for the treatment of conditions characterized by neuronal hyperexcitability, such as certain types of epilepsy, spasticity, and neuropathic pain.

-

Inflammatory Liver Diseases: The hepatoprotective and anti-inflammatory properties of this compound suggest its potential use in the management of inflammatory liver conditions, including alcoholic and non-alcoholic fatty liver disease.

-

Chemical Synthesis: this compound serves as a versatile building block in organic synthesis. It is used in the preparation of various compounds, including the antibiotic cefonicid sodium.

Conclusion

This compound is a multifaceted molecule with well-defined activity as a glycine receptor agonist and promising potential as a hepatoprotective and anti-inflammatory agent. Its simple structure and amenability to chemical modification make it an interesting candidate for further investigation in drug development programs targeting neurological and inflammatory diseases. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate future research into this intriguing compound.

Aminomethanesulfonic Acid: A Technical Guide for Researchers

Introduction

Aminomethanesulfonic acid, a structurally simple organosulfur compound, serves as a versatile tool in various scientific disciplines. Its unique combination of an amino group and a sulfonic acid moiety imparts properties that are highly valuable in biochemical, pharmaceutical, and analytical research. This technical guide provides an in-depth overview of the core physicochemical properties, experimental protocols, and relevant biological context for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | CH₅NO₃S | [1][2][3][4][5] |

| Molecular Weight | 111.12 g/mol | [1][2][4] |

| CAS Registry Number | 13881-91-9 | [1][4][5] |

| IUPAC Name | This compound | [2] |

| Melting Point | 184 °C (decomposes) | [6] |

| Water Solubility | 17 g/L (at 17 °C) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research.

Synthesis of this compound

A common laboratory-scale synthesis of this compound can be achieved through a one-step process.[7] The following protocol outlines a general procedure.

Materials:

-

Formaldehyde

-

Sodium bisulfite

-

Ammonia solution

-

Hydrochloric acid

-

Ethanol

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

Procedure:

-

In a well-ventilated fume hood, prepare a solution of sodium bisulfite in water within the reaction vessel.

-

Cool the solution in an ice bath and slowly add formaldehyde while stirring continuously.

-

To the resulting solution, add a concentrated ammonia solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the crude product by filtration and wash with cold ethanol.

-

Recrystallize the product from hot water to obtain purified this compound.

Analysis by Ion Chromatography

The purity and concentration of this compound can be determined using ion chromatography.[8] The following is a general protocol that can be adapted for specific instrumentation.

Equipment and Reagents:

-

Ion chromatography system with a conductivity detector

-

Anion-exchange column suitable for organic acid analysis

-

Eluent (e.g., sodium hydroxide or sodium carbonate/bicarbonate buffer)

-

This compound standard

-

Deionized water

-

Sample preparation vials and filters

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in deionized water. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the this compound sample in deionized water to a concentration within the calibration range. Filter the sample through a 0.45 µm filter.

-

Chromatographic Conditions: Set up the ion chromatography system with the appropriate column and eluent conditions. Equilibrate the system until a stable baseline is achieved.

-

Analysis: Inject the prepared standards and samples onto the column.

-

Data Processing: Integrate the peak corresponding to this compound and construct a calibration curve from the standard injections. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

References

- 1. This compound | 13881-91-9 | Benchchem [benchchem.com]

- 2. This compound | CH5NO3S | CID 83791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

aminomethanesulfonic acid crystal structure analysis

An in-depth analysis of the crystal structure of aminomethanesulfonic acid is hampered by the limited availability of publicly accessible, detailed crystallographic data for the parent compound. While the structures of several N-alkylated derivatives have been elucidated, providing insights into the behavior of the aminomethanesulfonate moiety, a comprehensive technical guide on the core molecule requires access to its specific crystallographic information file (CIF).

This guide, therefore, outlines the general experimental and computational workflow for such an analysis and presents the available data for a closely related derivative, N-(n-propyl)this compound, as a case study. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and its analogs.

Experimental Protocols

The determination of a crystal structure, such as that of this compound, follows a well-established experimental workflow.

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For this compound, this would typically involve:

-

Synthesis: this compound can be synthesized by the reaction of aminomethane with sulfur trioxide or by the sulfonation of methylamine. The crude product is then purified, often by recrystallization.

-

Crystallization: Single crystals are grown by slowly cooling a saturated solution of the purified compound or by solvent evaporation. A variety of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth. Common techniques include:

-

Slow evaporation from an aqueous solution.

-

Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent.

-

Cooling crystallization, where a saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated. Key parameters for data collection include:

-

X-ray source (e.g., Mo Kα radiation)

-

Temperature (often performed at low temperatures, e.g., 100 K, to reduce thermal motion)

-

Detector type

-

Data collection strategy (e.g., ω-scans)

-

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Data Presentation: Case Study of N-(n-propyl)this compound

In the absence of publicly available crystallographic data for this compound, we present the data for its derivative, N-(n-propyl)this compound, to illustrate the type of quantitative information obtained from a crystal structure analysis.[1]

Table 1: Crystal Data and Structure Refinement for N-(n-propyl)this compound [1]

| Parameter | Value |

| Empirical formula | C₄H₁₁NO₃S |

| Formula weight | 153.20 |

| Crystal system | Orthorhombic |

| Space group | Iba2 |

| a (Å) | 8.8405(6) |

| b (Å) | 20.6348(12) |

| c (Å) | 8.0433(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1467.27(18) |

| Z | 8 |

| Calculated density (Mg/m³) | 1.386 |

| Absorption coefficient (mm⁻¹) | 0.346 |

| F(000) | 656 |

| Crystal size (mm³) | 0.10 × 0.15 × 0.34 |

| Theta range for data collection (°) | 2.58 to 28.33 |

| Index ranges | -11≤h≤11, -27≤k≤27, -10≤l≤10 |

| Reflections collected | 11438 |

| Independent reflections | 1754 [R(int) = 0.0455] |

| Completeness to theta = 25.242° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1754 / 1 / 89 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0347, wR2 = 0.0865 |

| R indices (all data) | R1 = 0.0409, wR2 = 0.0940 |

| Largest diff. peak and hole (e.Å⁻³) | 0.189 and -0.160 |

Table 2: Selected Bond Lengths (Å) for N-(n-propyl)this compound [1]

| Bond | Length (Å) |

| S(1)-O(1) | 1.454(2) |

| S(1)-O(2) | 1.458(2) |

| S(1)-O(3) | 1.461(2) |

| S(1)-C(1) | 1.782(3) |

| N(1)-C(1) | 1.481(4) |

| N(1)-C(2) | 1.490(4) |

| C(2)-C(3) | 1.512(4) |

| C(3)-C(4) | 1.515(5) |

Table 3: Selected Bond Angles (°) for N-(n-propyl)this compound [1]

| Angle | Angle (°) |

| O(1)-S(1)-O(2) | 113.29(13) |

| O(1)-S(1)-O(3) | 112.83(13) |

| O(2)-S(1)-O(3) | 112.55(13) |

| O(1)-S(1)-C(1) | 105.81(13) |

| O(2)-S(1)-C(1) | 105.74(13) |

| O(3)-S(1)-C(1) | 105.74(13) |

| N(1)-C(1)-S(1) | 111.9(2) |

| C(1)-N(1)-C(2) | 114.9(2) |

| N(1)-C(2)-C(3) | 110.1(3) |

| C(2)-C(3)-C(4) | 112.1(3) |

Visualization of Experimental Workflow

The logical flow of a crystal structure analysis can be visualized as follows:

References

aminomethanesulfonic acid pKa and buffering range

An In-depth Technical Guide to the Physicochemical Properties of Aminomethanesulfonic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the acidic dissociation constant (pKa) and buffering range of this compound, a compound of interest for various scientific and pharmaceutical applications. The following sections detail its key quantitative data, experimental protocols for pKa determination, and a visual representation of its buffering characteristics.

Quantitative Data Summary

This compound is a zwitterionic compound, possessing both an acidic sulfonic acid group and a basic amino group. Its pKa value is a critical parameter for understanding its behavior in solution and for its application as a biological buffer.

| Parameter | Value | Conditions |

| pKa | 5.57 | 25°C |

| Effective Buffering Range | pH 4.57 - 6.57 | 25°C |

The effective buffering range is generally considered to be pKa ± 1 pH unit, which is the range where the buffer can effectively resist changes in pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds. The following protocol is a representative method for determining the pKa of this compound.

2.1. Materials and Equipment

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Volumetric flasks

2.2. Procedure

-

Preparation of this compound Solution: Accurately weigh a sample of this compound and dissolve it in deionized water to prepare a 0.1 M solution.

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup:

-

Pipette 50.0 mL of the 0.1 M this compound solution into a 100 mL beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

-

Titration Process:

-

Record the initial pH of the this compound solution.

-

Begin adding the NaOH solution in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue this process until the pH of the solution reaches approximately 11-12.

-

-

Data Analysis:

-

Plot a titration curve with the volume of NaOH added on the x-axis and the pH on the y-axis.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the protonated and deprotonated forms of the amino group are equal.

-

Visualization of Buffering Range

The relationship between the pKa and the effective buffering range of this compound can be visualized as follows:

Caption: Buffering range of this compound, centered around its pKa value.

This diagram illustrates that the optimal buffering capacity of this compound is at its pKa of 5.57, where the concentrations of the acidic ([HA]) and basic ([A⁻]) forms are equal. The effective buffering range extends approximately one pH unit on either side of the pKa.

Aminomethanesulfonic Acid: A Technical Guide to Its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethanesulfonic acid (AMSA), a structurally simple amino acid analog, holds significant interest in various scientific domains, including pharmaceutical sciences and biochemistry. Its unique combination of a primary amine and a strongly acidic sulfonic acid group imparts distinct physicochemical properties that influence its behavior in different solvent systems. A thorough understanding of its solubility is paramount for its application in drug formulation, synthetic chemistry, and biological assays. This technical guide provides a comprehensive overview of the available solubility data for this compound in water and discusses its expected solubility in organic solvents. It also outlines a detailed experimental protocol for solubility determination and presents a logical framework for understanding its solubility characteristics.

Core Concepts: Physicochemical Properties

This compound exists as a zwitterion in the solid state and in neutral aqueous solutions, with a protonated amino group (-NH3+) and a deprotonated sulfonate group (-SO3-). This dual ionic character significantly impacts its solubility.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data point.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference |

| Water | 17 | 17 | ~0.153 | [1][2][3] |

Note: Extensive searches for quantitative solubility data in common organic solvents such as methanol, ethanol, DMSO, acetone, and others did not yield any specific numerical values. General information suggests that sulfonic acids are typically soluble in polar organic solvents, but experimental data for this compound is lacking.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes a standard and reliable method for determining the equilibrium solubility of this compound in various solvents.

1. Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or other validated analytical method for quantification.[5][6]

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.[5][6]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

3. Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration determined from the analytical measurement and the dilution factor. The solubility is typically expressed in g/L or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

The solubility of this compound in water has been reported, but there is a significant gap in the literature regarding its solubility in organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining this critical parameter in various solvent systems. A comprehensive understanding of its solubility profile will undoubtedly facilitate its broader application in scientific research and development.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 13881-91-9 [chemicalbook.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | 13881-91-9 | Benchchem [benchchem.com]

- 5. Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]

Spectroscopic Analysis of Aminomethanesulfonic Acid: A Technical Guide

Introduction

Aminomethanesulfonic acid (AMSA), a structurally simple organosulfur compound, plays a role in various chemical and biological processes. Its zwitterionic nature, arising from the presence of both a basic amino group and an acidic sulfonic acid group, governs its chemical behavior and interactions. Understanding the molecular structure and functional group arrangement is paramount for researchers in fields such as medicinal chemistry and materials science. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data of this compound, offering a foundational resource for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as dimethyl sulfoxide (DMSO-d6), reveals two distinct signals corresponding to the different proton environments within the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.28 | Broad Singlet | Protons of the ammonium group (-NH₃⁺) |

| ~3.55 | Singlet | Protons of the methylene group (-CH₂-) |

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d6.

The downfield chemical shift of the ammonium protons is attributed to the deshielding effect of the adjacent positively charged nitrogen atom. The protons of the methylene group appear as a singlet, indicating the absence of coupling with neighboring protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show a single resonance for the methylene carbon.

| Chemical Shift (ppm) | Assignment |

| ~50-60 (predicted) | Methylene carbon (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

The chemical shift of the methylene carbon is influenced by the electron-withdrawing effects of the adjacent amino and sulfonic acid groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3000 (broad) | N-H stretching | Ammonium group (-NH₃⁺) |

| ~2950-2850 | C-H stretching | Methylene group (-CH₂-) |

| ~1630-1550 | N-H bending | Ammonium group (-NH₃⁺) |

| ~1470 | C-H bending (scissoring) | Methylene group (-CH₂-) |

| ~1250-1150 (strong) | S=O asymmetric stretching | Sulfonic acid group (-SO₃H) |

| ~1050-1000 (strong) | S=O symmetric stretching | Sulfonic acid group (-SO₃H) |

| ~800-700 | C-S stretching | Carbon-Sulfur bond |

Table 3: Key FTIR Absorption Bands for this compound.

The broadness of the N-H stretching band is indicative of hydrogen bonding. The strong absorptions corresponding to the S=O stretching vibrations are characteristic of the sulfonic acid moiety.

Experimental Protocols

NMR Spectroscopy

Sample Preparation (Solution-State):

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.

-

Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition (¹H and ¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (sufficient for good signal-to-noise).

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

-

In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Visualizations

Aminomethanesulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethanesulfonic acid (AMSA), the simplest α-aminosulfonic acid, has emerged from relative obscurity to become a compound of significant interest in biochemical and pharmaceutical research. Structurally analogous to the neurotransmitter glycine and the conditionally essential amino acid taurine, AMSA possesses unique physicochemical properties that underpin its growing applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of this compound, with a focus on its interactions with key signaling pathways. Detailed experimental protocols and comprehensive data summaries are presented to facilitate further research and development.

Discovery and History

The study of aminosulfonic acids dates back to the 19th century with the isolation of taurine (2-aminoethanesulfonic acid) from ox bile in 1827.[1] However, dedicated research into its lower homologue, this compound, has a more recent and less linear history. For many years, AMSA was primarily a subject of synthetic chemistry interest.

An early documented method for preparing aminomethylsulfonic acids is found in a 1955 US patent, which describes the reaction of sulfur dioxide with ammonium chloride and formaldehyde.[2] This suggests that the synthesis of AMSA was established by the mid-20th century.

One of the first notable investigations into the biological effects of AMSA was a 1973 study that examined its interaction with glycine receptors.[1] This research reported that while AMSA could displace the glycine receptor antagonist strychnine, it did not exhibit agonist effects at physiological pH.[1] This apparent lack of activity, coupled with its inherent instability at physiological pH, likely contributed to it being largely overlooked by the broader scientific community for several decades.[1]

Renewed interest in the 21st century, spurred by a deeper understanding of its unique chemical properties, has led to a re-evaluation of AMSA's biological potential.[1] A pivotal 2022 study revealed that at a lower pH of 5, AMSA is an efficacious agonist of the zebrafish α1 glycine receptor, illuminating its potential role in modulating this critical inhibitory neurotransmitter receptor.[3][4][5] This finding has opened new avenues for research into AMSA and its derivatives as tools to probe the function of pentameric ligand-gated ion channels and as potential therapeutic agents.

Physicochemical Properties

This compound is a white, crystalline powder.[6] Its structure, featuring both a primary amine and a sulfonic acid group attached to the same carbon, allows it to exist as a zwitterion.[7] This dual functionality imparts distinct chemical properties. The sulfonic acid group makes AMSA a strong acid, while the amino group provides basic characteristics.[7]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | CH₅NO₃S | [8] |

| Molecular Weight | 111.12 g/mol | [8] |

| Melting Point | 184 °C (decomposes) | [6][8] |

| pKₐ | 5.57 (at 25 °C) | [9] |

| Solubility in Water | 17 g/L (at 17 °C) | [6] |

| Appearance | White crystalline powder | [6] |

| CAS Number | 13881-91-9 | [8][10] |

Synthesis of this compound and its Derivatives

Several methods for the synthesis of this compound and its N-alkylated derivatives have been reported. These protocols are foundational for researchers needing to produce these compounds for experimental use.

One-Step Synthesis of this compound

This method is based on the reaction of an amine, formaldehyde, and sulfur dioxide. A procedure derived from a 1955 patent provides a basis for this synthesis.[2]

Experimental Protocol:

-

In a well-ventilated fume hood, combine approximately 2 moles of formaldehyde (as a 36% aqueous solution) and 1 mole of ammonium chloride in a reaction vessel equipped with a stirrer and a gas inlet tube.

-

Heat the mixture with stirring to 40 °C.

-

Once the temperature reaches 40 °C, begin bubbling sulfur dioxide gas through the reaction mixture.

-

Continue heating the mixture until the temperature reaches approximately 78-80 °C, while maintaining the flow of sulfur dioxide.

-

Maintain the reaction at this temperature until the formation of this compound is complete. The reaction progress can be monitored by appropriate analytical techniques (e.g., TLC, NMR).

-

Upon completion, the product can be isolated and purified by crystallization.

Synthesis of N-Alkylated this compound Derivatives

N-alkylated derivatives of AMSA can be synthesized through a two-stage process that does not require the isolation of the intermediate product.[11]

Experimental Protocol:

-

Stage 1: Formation of the Intermediate.

-

In a reaction vessel, combine a primary alkylamine with formaldehyde. The reaction is typically carried out in an aqueous solution.

-

The reaction conditions (temperature, stoichiometry) should be controlled to favor the formation of the N-alkyl-N-hydroxymethylamine intermediate.

-

-

Stage 2: Sulfonation.

-

Without isolating the intermediate, introduce sulfur dioxide into the reaction mixture.

-

The sulfur dioxide reacts with the intermediate to form the corresponding N-alkylated this compound.

-

The product can then be isolated and purified from the reaction mixture, often by crystallization.

-

Biological Activity and Signaling Pathways

Recent research has highlighted the significant biological activities of this compound, particularly its interactions with the glycine receptor and its effects on inflammatory signaling in Kupffer cells.

Agonism at the Glycine Receptor

This compound has been identified as a potent agonist of the glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system.[3][4] At an acidic pH of 5, AMSA elicits a strong response from the zebrafish α1 GlyR, with a maximum single-channel open probability second only to glycine itself.[3][4][5] This activity is noteworthy because it distinguishes AMSA from weaker partial agonists like taurine and β-alanine.[3][4] Cryo-electron microscopy studies have shown that AMSA-bound GlyRs predominantly populate the open and desensitized states, similar to glycine, and do not stabilize the closed intermediate state associated with partial agonists.[3][4]

Figure 1. Glycine Receptor Activation by Various Agonists.

Inhibition of TNF-α in Kupffer Cells

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in isolated rat Kupffer cells.[8] Kupffer cells are the resident macrophages of the liver and play a central role in the inflammatory response to liver injury.[12][13] The inhibition of TNF-α, a key pro-inflammatory cytokine, suggests that AMSA may have hepatoprotective effects.[8][12] While the precise downstream signaling cascade of AMSA in this context is not fully elucidated, it is known that LPS activates Kupffer cells, leading to the activation of transcription factors such as NF-κB, which in turn drives the expression of TNF-α.[14] AMSA likely interferes with this pathway, reducing the inflammatory response.

Figure 2. AMSA's Inhibition of TNF-α Production in Kupffer Cells.

Conclusion and Future Directions

This compound, once a relatively obscure chemical compound, is now positioned at the forefront of research into ligand-gated ion channels and inflammatory processes. Its unique properties as an efficacious agonist of the glycine receptor and an inhibitor of TNF-α production in Kupffer cells highlight its potential as a valuable research tool and a scaffold for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to empower researchers to further explore the multifaceted nature of this intriguing molecule. Future investigations should focus on elucidating the precise molecular mechanisms of AMSA's actions, exploring its therapeutic potential in models of neurological disorders and liver disease, and synthesizing novel derivatives with enhanced potency and stability.

References

- 1. This compound | 6939-85-1 | Benchchem [benchchem.com]

- 2. US2721875A - Method for preparing aminomethyl-sulfonic acids - Google Patents [patents.google.com]

- 3. This compound illuminates the boundary between full and partial agonists of the pentameric glycine receptor | eLife [elifesciences.org]

- 4. This compound illuminates the boundary between full and partial agonists of the pentameric glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound illuminates the boundary between full and partial agonists of the pentameric glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 13881-91-9 | Benchchem [benchchem.com]

- 8. 氨基甲磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ucj.org.ua [ucj.org.ua]

- 10. This compound | 13881-91-9 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of tumor necrosis factor alpha secretion in rat Kupffer cells by siRNA: in vivo efficacy of siRNA-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tumour necrosis factor alpha signalling through activation of Kupffer cells plays an essential role in liver fibrosis of non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of perfluorooctane sulphonate-induced Kupffer cell activation on hepatocyte proliferation through the NF-κB/TNF-α/IL-6-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aminomethanesulfonic Acid Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction: Aminomethanesulfonic acid (AMSA), the simplest α-aminosulfonic acid, and its derivatives represent a class of compounds with diverse biological activities and significant potential in drug discovery and development. Their structural similarity to endogenous molecules, such as the neurotransmitter glycine, coupled with unique physicochemical properties, makes them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to AMSA derivatives and analogues, with a focus on their potential as modulators of key physiological pathways.

Core Concepts and Chemical Properties

This compound is characterized by the presence of both an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to the same carbon atom.[1] Under physiological pH conditions, the sulfonic acid group is completely dissociated, a key feature that distinguishes it from α-aminocarboxylic acids.[1] This inherent acidity, along with the pKa of the amino group falling within the physiological range, contributes to the unique biological and chemical properties of these molecules.[1] The derivatization of the nitrogen atom allows for the tuning of these properties, leading to a wide range of N-alkylated and N-arylated analogues with potentially enhanced or more specific biological activities.[1]

Synthesis of this compound Derivatives

The synthesis of this compound and its N-substituted derivatives can be achieved through several established methods.

One-Step Synthesis

A common and direct approach involves a one-pot condensation reaction. This method typically utilizes an amine (such as ammonia for the parent AMSA or a primary/secondary amine for N-substituted derivatives), formaldehyde, and a sulfite or bisulfite species.[2] Another one-step synthesis has been reported in a SO2–(CH3)3CNH2–CH2O–H2O system, which proceeds through condensation and oxidation of sulfur from S(IV) to S(VI).[1]

Two-Step Synthesis

A two-step synthesis using primary alkylamines and formaldehyde is also a viable method, which can be performed without the isolation of the intermediate product formed in the first stage.[1]

Synthesis of N-Alkylated Derivatives

The synthesis of N-alkylated derivatives often follows similar principles to the one-step synthesis of the parent compound, by substituting ammonia with the desired primary or secondary amine.[1][2]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a range of biological activities, with the most well-characterized being their interaction with the glycine receptor. They have also shown potential in modulating inflammatory responses.

Glycine Receptor Agonism

This compound is a potent and efficacious agonist of the pentameric glycine receptor (GlyR), a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[3][4] However, its instability at physiological pH has limited its widespread use in experimental studies.[3][4] At an acidic pH of 5, AMSA exhibits strong agonist activity, eliciting a maximum single-channel open probability (Popen) second only to glycine itself.[3][4]

Table 1: Glycine Receptor Agonist Activity of this compound and Analogues

| Compound | EC50 (mM) at pH 5 on zebrafish α1 GlyR | Maximum Popen at pH 5 |

| Glycine | 0.98 | 0.96 |

| This compound (AMSA) | 8.7 | 0.85 |

| β-Alanine | 4.5 | 0.54 |

| Taurine | 7.9 | 0.12 |

Data sourced from Ivica et al. (2022).[3][4]

Anti-inflammatory Potential

Some studies suggest that this compound and its derivatives may possess anti-inflammatory properties. For instance, AMSA has been shown to blunt the transient increase in intracellular calcium concentration typically induced by lipopolysaccharide (LPS) treatment, suggesting a role in modulating inflammatory signaling pathways.[1] This opens up avenues for exploring these compounds in the context of inflammatory diseases.

Acute Toxicity Profile

The acute toxicity of this compound and its N-alkylated derivatives has been evaluated in mice. The results indicate that these compounds generally have a low toxicity profile.

Table 2: Acute Toxicity of this compound and N-Alkylated Derivatives in Mice

| Compound | Administration Route | LD50 (mg/kg) |

| Sodium aminomethanesulfonate | Intraperitoneal | 3470 |

| Sodium N-methylaminomethanesulfonate | Intraperitoneal | 2925 |

| Sodium N-n-propylaminomethanesulfonate | Intraperitoneal | 2110 |

| Sodium N-tert-butylaminomethanesulfonate | Intraperitoneal | 3020 |

Data sourced from Khoma et al. (2019).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N-n-Propylthis compound

Materials:

-

n-Propylamine

-

Formaldehyde solution (37%)

-

Sodium metabisulfite

-

Hydrochloric acid

-

Water

Procedure:

-

A solution of sodium metabisulfite (0.1 mol) in water (50 mL) is prepared.

-

Formaldehyde solution (0.1 mol) is added to the sodium metabisulfite solution with stirring.

-

n-Propylamine (0.1 mol) is then added dropwise to the reaction mixture.

-

The mixture is stirred at room temperature for 24 hours.

-

The solution is acidified with hydrochloric acid to pH 1-2.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield N-n-propylthis compound.

Whole-Cell Patch-Clamp Recording for Glycine Receptor Activity

Cell Culture and Transfection:

-

Human embryonic kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with the expression vector containing the cDNA for the desired glycine receptor subunit (e.g., zebrafish α1) using a suitable transfection reagent.

Electrophysiological Recording:

-

Recordings are performed 24-48 hours post-transfection.

-

The external solution contains (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH). For experiments at acidic pH, the pH of the agonist-containing solution is adjusted to 5.0.

-

The internal pipette solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

Whole-cell currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

-

Agonist solutions are applied to the cells using a rapid solution exchange system.

-

Dose-response curves are generated by applying increasing concentrations of the agonist, and the EC50 is calculated by fitting the data to the Hill equation.

Acute Toxicity (LD50) Determination in Mice

Animals:

-

Healthy, adult mice of a single strain (e.g., BALB/c), weighing 20-25 g, are used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure (Up-and-Down Procedure - a refined method to reduce animal use):

-

A starting dose is selected based on available information or preliminary range-finding studies.

-

A single animal is dosed via the desired route (e.g., intraperitoneal or oral gavage).

-

The animal is observed for signs of toxicity and mortality for a defined period (e.g., 48 hours).

-

If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose for the next animal is decreased by the same factor.

-

This sequential dosing continues until a predetermined number of reversals in outcome (survival/death) are observed.

-

The LD50 value and its confidence interval are then calculated using statistical methods appropriate for the up-and-down procedure.

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

References

- 1. This compound | 13881-91-9 | Benchchem [benchchem.com]

- 2. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminomethanesulfonic Acid: A Toxicological Review for Drug Development Professionals

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for aminomethanesulfonic acid. Due to the limited specific toxicological studies on this compound, this report also includes data from related sulfonic acid compounds to provide a broader context for risk assessment. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological assays are provided.

Executive Summary

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2][3][4]. However, a thorough review of publicly available literature and safety data sheets reveals a significant lack of comprehensive toxicological data for this specific compound. While its corrosive nature is well-documented, quantitative data regarding its acute, sub-chronic, and chronic toxicity, as well as its carcinogenic and reproductive effects, are largely unavailable[2][4]. The toxicological properties of this compound have not been fully investigated[2].

Studies on related methanesulfonate compounds, particularly alkyl esters of sulfonic acids, indicate a potential for genotoxicity[5][6][7][8][9]. This suggests that this compound and its derivatives warrant careful evaluation for mutagenic potential during drug development. This guide presents the available data and outlines standard experimental protocols relevant to the toxicological assessment of such compounds.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards identified are related to its corrosive properties.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Source: Multiple Safety Data Sheets[1][2][3][4]

Toxicological Data

Acute Toxicity

Specific quantitative acute toxicity data for this compound, such as LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes, are not available in the reviewed literature[2][4]. Safety Data Sheets consistently state that no acute toxicity information is available for this product[2][4].

Skin and Eye Irritation/Corrosion

This compound is consistently reported as causing severe skin burns and eye damage[1][2][3][4]. In vitro studies using reconstructed human epidermis models are recommended to assess skin corrosion potential, as outlined in OECD Test Guideline 431.

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

There are no specific studies available on the chronic toxicity, carcinogenicity, or reproductive toxicity of this compound.

Mutagenicity and Genotoxicity